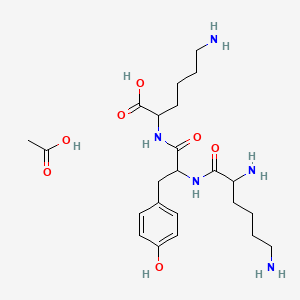
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-pyrazoles, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-arylpyrazole-4-carbonitriles: These compounds have similar structural features and are used in similar applications.
5-Amino-4-carboxamide imidazole hydrochloride: This compound is used in photovoltaic applications and has similar functional groups.
Uniqueness
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable scaffold for various applications .
Eigenschaften
Molekularformel |
C5H8ClF2N3 |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-10-5(8)3(2-9-10)4(6)7;/h2,4H,8H2,1H3;1H |
InChI-Schlüssel |
FJKCTFVNDHJQES-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)C(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)


![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)
![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)




![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)


